molecular formula C13H19N4NaO4 B2687423 sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1803590-63-7

sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2687423
CAS No.: 1803590-63-7
M. Wt: 318.309
InChI Key: LGNLLZAKEWPLOV-UHFFFAOYSA-M
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Description

This sodium salt features a 1,2,4-triazole ring substituted at the 1-position with a Boc-protected piperidin-3-yl group and at the 3-position with a carboxylate moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine amine, enhancing stability during synthesis and modulating solubility. The sodium carboxylate improves aqueous solubility compared to its carboxylic acid precursor, making it suitable for pharmaceutical or agrochemical formulations .

Properties

IUPAC Name

sodium;1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4.Na/c1-13(2,3)21-12(20)16-6-4-5-9(7-16)17-8-14-10(15-17)11(18)19;/h8-9H,4-7H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNLLZAKEWPLOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=NC(=N2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N4NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate exerts its effects depends on its specific derivatives and applications. Generally, the triazole ring can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine group can be deprotected to reveal a free amine, which can then interact with various biological molecules.

Comparison with Similar Compounds

Piperidine vs. Azetidine Derivatives

  • Azetidine Analog: 1-(1-[(tert-Butoxy)carbonyl]azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid (C₁₆H₂₁NO₅, MW 307.35) replaces the six-membered piperidine ring with a four-membered azetidine. However, azetidine derivatives are less commonly reported in pharmacological studies compared to piperidine analogs, suggesting piperidine’s superior versatility .

Piperidine vs. Pyridinyl Substitutions

  • Pyridinyl Derivatives: Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives (e.g., ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) exhibit significant antibacterial and anti-inflammatory activities. In contrast, the Boc-piperidine group in the target compound may prioritize solubility over direct target engagement, as seen in its sodium salt form .

Chlorinated vs. Fluorinated Derivatives

  • Fenchlorazole : 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylate (a herbicide) demonstrates how chlorinated substituents enhance lipophilicity and herbicidal activity. The target compound’s Boc-piperidine and sodium carboxylate groups reduce lipophilicity, favoring pharmaceutical over agrochemical applications .
  • Fluorinated Analog : 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₄H₂₀F₂N₄O₄, MW 346.33) incorporates difluoromethyl groups, which improve metabolic stability. Fluorination is absent in the target compound, highlighting a trade-off between stability and synthetic complexity .

Research Implications

The sodium carboxylate and Boc-piperidine groups position the target compound as a water-soluble intermediate for prodrug development or targeted delivery. Its structural analogs demonstrate that substituent choice (e.g., aromatic rings, halogens) dictates application scope—agrochemical vs. pharmaceutical. Further studies should explore its pharmacokinetic profile and target engagement compared to pyridinyl or fluorinated derivatives.

Biological Activity

Sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1803590-63-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H20_{20}N4_4O4_4Na. It features a triazole ring, which is known for its diverse biological activities, and a piperidine moiety that can enhance its pharmacological profile.

PropertyValue
Molecular FormulaC13_{13}H20_{20}N4_4O4_4Na
IUPAC NameThis compound
CAS Number1803590-63-7
Purity≥95%
Physical FormPowder

Anticancer Potential

The triazole ring is often associated with anticancer activity due to its ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). In vitro studies have reported IC50 values ranging from 2.43 to 14.65 μM for related compounds . While direct studies on this specific sodium salt are scarce, the structural similarities suggest potential for similar activity.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as topoisomerases and kinases which are crucial in cancer cell proliferation.
  • Modulation of Neurotransmitter Systems : The piperidine moiety may influence neurotransmitter pathways relevant to mood regulation and depression.

Study on Related Triazoles

A study evaluated a series of triazole derivatives for their antidepressant activity. The results indicated that modifications at specific positions on the triazole ring significantly influenced biological activity. This suggests that similar modifications on this compound could enhance its therapeutic potential .

Cytotoxicity Screening

In a broader screening of chemical libraries including triazole derivatives, several compounds demonstrated selective cytotoxicity against various cancer cell lines. This highlights the importance of structural diversity in developing effective anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H21N3O4Na
  • Molecular Weight : 318.30 g/mol
  • CAS Number : 1803590-63-7

The compound features a triazole ring, which is known for its stability and ability to interact with biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that enhances the compound's solubility and stability during synthesis and application.

Medicinal Chemistry

Sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate is primarily utilized in the development of targeted protein degradation technologies such as PROTACs (PROteolysis TArgeting Chimeras). These compounds are designed to selectively degrade specific proteins by recruiting E3 ubiquitin ligases, thus offering a novel approach to cancer therapy and other diseases.

Key Features :

  • Rigid Linker : The compound acts as a rigid linker in PROTACs, which is crucial for optimizing the orientation of the degrader and enhancing the formation of the ternary complex necessary for effective protein degradation .

Anticancer Research

Numerous studies have evaluated the anticancer potential of compounds containing the triazole moiety. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines.

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMDA-MB-2314.98 - 14.65Microtubule destabilization and apoptosis induction
Other Triazole DerivativesHepG22.43 - 7.84Inhibition of topoisomerase II and microtubule assembly

The compound has shown effective inhibition of microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent critical for disrupting cancer cell division and promoting apoptosis .

Chemical Biology

In chemical biology, this compound is employed in synthesizing chemical conjugates that facilitate the study of protein-protein interactions. This application is vital for understanding cellular processes and developing new therapeutic strategies .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine on the piperidine ring undergoes acid-catalyzed deprotection, a reaction pivotal for generating free amines in synthetic pathways.

Reaction Reagents/Conditions Product Notes
Boc removalHCl (4M in dioxane) or TFA1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylic acidQuantitative yield under anhydrous conditions .
H₂O/THF, 25°C, 2–4 hrsSodium 1-(piperidin-3-yl)-1H-1,2,4-triazole-3-carboxylateRetains carboxylate salt form; pH-dependent solubility .

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen by HCl or TFA triggers cleavage, releasing CO₂ and tert-butanol. The free piperidine amine is stabilized via intramolecular hydrogen bonding .

Carboxylate Functionalization

The sodium carboxylate group participates in acid-base reactions, salt metathesis, and nucleophilic substitutions.

Reaction Reagents/Conditions Product Notes
AcidificationHCl (1M)1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acidPrecipitates in aqueous media; pKa ~3.5 .
EsterificationSOCl₂/ROH (R = Me, Et)Corresponding triazole ester (e.g., methyl or ethyl ester)Requires anhydrous conditions; 70–85% yield .
Amide couplingEDC/HOBt, amine substratesTriazole-3-carboxamide derivativesUsed in peptide-mimetic drug design .

Key Applications :

  • Carboxylic acid derivatives serve as intermediates for prodrugs or covalent inhibitors .

  • Ester forms enhance membrane permeability in biological assays .

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes electrophilic substitution and coordination reactions due to its electron-rich nitrogen atoms.

Reaction Reagents/Conditions Product Notes
AlkylationR-X (alkyl halides), K₂CO₃N-alkylated triazole derivativesRegioselectivity depends on steric and electronic factors .
Metal coordinationTransition metal salts (e.g., Cu²⁺)Triazole-metal complexesForms stable chelates; studied for catalytic applications .
OxidationH₂O₂, Fe²⁺Triazole N-oxideLimited utility due to instability .

Mechanistic Insight :

  • Alkylation favors the less hindered N1 position of the triazole .

  • Metal coordination stabilizes the triazole’s tautomeric forms, enhancing ligand properties.

Piperidine Modifications

The deprotected piperidine amine undergoes alkylation, acylation, or reductive amination.

Reaction Reagents/Conditions Product Notes
AcylationAcCl, Et₃NN-acetylpiperidine-triazole conjugateBlocks amine reactivity; 80–90% yield .
Reductive aminationAldehyde/ketone, NaBH₃CNSecondary/tertiary amine derivativesUsed to introduce hydrophobic side chains .

Comparative Reactivity with Analogues

The sodium carboxylate distinguishes this compound from neutral triazole derivatives:

Property Sodium Triazole CarboxylateNeutral Triazole Carboxylic Acid
Solubility High in polar solvents (H₂O, DMSO)Low in H₂O; soluble in organic solvents
Reactivity Prone to acid-base reactionsRequires activation for nucleophilic steps
Biological Uptake Limited due to ionic characterEnhanced via ester/prodrug strategies

Q & A

Q. What are the established synthetic routes for sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate, and what key reaction conditions are involved?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Triazole ring formation : Cyclization of precursors like amines or thioureas under oxidative or reductive conditions. For example, cyclopropylamine and thiocyanate may form a triazole core, as seen in analogous compounds .
  • Piperidine functionalization : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
  • Carboxylation : Sodium salt formation via saponification of a methyl ester intermediate. Reaction conditions often involve NaOH/MeOH or LiOH/H₂O . Key reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and coupling agents (e.g., EDCI/HOBt) for amide bonds.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., Boc methyl groups at ~1.4 ppm, triazole protons at ~8–9 ppm) and confirms regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and sodium adducts ([M+Na]⁺).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths, angles, and stereochemistry. Twinning or high-resolution data may require specialized refinement protocols .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the triazole moiety to improve yield and purity?

  • Reagent selection : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for cross-couplings, as demonstrated in related piperidine-triazole syntheses .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates. Microwave-assisted synthesis may reduce side products .
  • Workup strategies : Acid-base extraction removes unreacted starting materials, while column chromatography (e.g., silica gel, eluting with EtOAc/hexane) isolates the product .

Q. What strategies are recommended for resolving discrepancies between computational models and experimental data in structural analysis?

  • Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental bond lengths/angles to validate stereoelectronic effects.
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning ratios, particularly for low-symmetry space groups .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .

Q. How does the tert-butoxycarbonyl (Boc) protecting group influence the compound’s reactivity in subsequent derivatization reactions?

  • Steric effects : The bulky Boc group reduces nucleophilic substitution at the piperidine nitrogen, directing reactions to the triazole or carboxylate sites .
  • Deprotection : Acidic conditions (e.g., HCl/dioxane) remove the Boc group, enabling secondary functionalization (e.g., amidation, alkylation) .
  • Stability : The Boc group is stable under basic and mild oxidative conditions but sensitive to strong acids, which must be considered in multi-step syntheses .

Q. What experimental design considerations are critical for studying the compound’s biological activity in vitro?

  • Solubility : Use DMSO for stock solutions, but ensure final concentrations ≤0.1% to avoid cellular toxicity.
  • Control experiments : Include structurally similar analogs (e.g., Boc-free derivatives) to isolate the triazole-carboxylate moiety’s contribution to activity .
  • Assay interference : Pre-screen for false positives in colorimetric assays (e.g., MTT) due to redox-active triazole groups .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C to slow conformational exchange .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals and verify connectivity.
  • Crystallographic validation : Compare NMR-derived structures with X-ray data to confirm stereochemical assignments .

Q. What methodologies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to track intermediates .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via response surface methodology .
  • Quality control : Implement HPLC with a chiral column to ensure enantiomeric purity, particularly for piperidine derivatives .

Structural and Mechanistic Insights

Q. What role does the sodium carboxylate group play in the compound’s physicochemical properties?

  • Solubility : Enhances aqueous solubility compared to the free acid form, critical for biological assays.
  • Coordination chemistry : The carboxylate may chelate metal ions (e.g., Zn²⁺), influencing reactivity in catalytic or medicinal applications .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via the triazole and carboxylate motifs.
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
  • Free energy calculations : Apply MM-PBSA to estimate binding affinities and guide SAR studies .

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